molecular formula C8H8ClN3 B14840792 4-(2-Aminoethyl)-6-chloropyridine-2-carbonitrile CAS No. 1393553-08-6

4-(2-Aminoethyl)-6-chloropyridine-2-carbonitrile

Cat. No.: B14840792
CAS No.: 1393553-08-6
M. Wt: 181.62 g/mol
InChI Key: UNIHVKCDMWOKKL-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-6-chloropyridine-2-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with an aminoethyl group, a chlorine atom, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-6-chloropyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a chloropyridine derivative with an aminoethyl group. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require catalysts such as palladium or nickel complexes to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-6-chloropyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under mild heating conditions.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-6-chloropyridine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-6-chloropyridine-2-carbonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethyl)benzenesulfonamide
  • 2-(4-Aminophenyl)ethylamine
  • 4-(2-Aminoethyl)aniline

Uniqueness

4-(2-Aminoethyl)-6-chloropyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the chlorine atom and nitrile group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

1393553-08-6

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

4-(2-aminoethyl)-6-chloropyridine-2-carbonitrile

InChI

InChI=1S/C8H8ClN3/c9-8-4-6(1-2-10)3-7(5-11)12-8/h3-4H,1-2,10H2

InChI Key

UNIHVKCDMWOKKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)Cl)CCN

Origin of Product

United States

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